Int-777
Overview
Description
INT-777 is a semi-synthetic bile acid that acts as a potent agonist of the G protein-coupled receptor TGR5. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including neurology, endocrinology, and metabolic disorders .
Mechanism of Action
Target of Action
INT-777 is a potent agonist of the TGR5 receptor . TGR5, also known as G-protein-coupled bile acid receptor 1, is a receptor that plays a significant role in various physiological processes, including lipid, glucose, and overall energy metabolism .
Mode of Action
This compound interacts with its primary target, the TGR5 receptor, to induce a series of biochemical reactions. It has been shown to increase the production of cyclic AMP (cAMP) in a dependent manner . This interaction results in the activation of the TGR5/cAMP/PKA signaling pathway .
Biochemical Pathways
The activation of the TGR5 receptor by this compound leads to increased production of cAMP, which in turn activates the Protein Kinase A (PKA) pathway . This pathway plays a crucial role in various cellular processes, including cell migration . Furthermore, this compound has been found to be involved in the NLRP3 inflammasome pathway, which plays an important role in inflammatory diseases .
Result of Action
This compound has been shown to have various molecular and cellular effects. For instance, it has been found to promote peripheral nerve regeneration and functional recovery after injury . In primary Schwann cells, this compound stimulated myelin gene expression and cell migration . It also attenuates oxidative stress and neuronal apoptosis via the TGR5/cAMP/PKA signaling pathway .
Biochemical Analysis
Biochemical Properties
INT-777 plays a crucial role in biochemical reactions by activating TGR5, a G-protein-coupled receptor. This activation leads to an increase in cyclic AMP (cAMP) levels, which subsequently triggers various downstream signaling pathways. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to increase the production of ATP in human intestinal endocrine cells (NCI-H716) in a cAMP-dependent manner . Additionally, this compound interacts with the cystic fibrosis transmembrane conductance regulator (CFTR) in airway epithelial cells, promoting chloride secretion .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In Schwann cells, this compound promotes peripheral nerve regeneration by activating the cAMP-dependent protein kinase A (PKA) pathway . In human retinal vascular endothelial cells, this compound ameliorates mitochondrial homeostasis by regulating the PKCδ/Drp1-HK2 signaling pathway . Furthermore, this compound has been shown to reduce inflammation and oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TGR5, leading to the activation of cAMP and subsequent activation of PKA . This activation triggers various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. This compound also influences gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a rat model of sepsis, this compound treatment significantly improved cognitive function and reduced neuroinflammation over a period of 15-20 days . The stability and degradation of this compound have also been studied, with findings indicating that the compound remains stable and effective over extended periods in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on peripheral nerve regeneration, this compound was administered at doses of 10 μg/kg, 30 μg/kg, and 90 μg/kg, with the medium and high doses showing significant improvements in neurological performance . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of TGR5. This activation leads to increased energy expenditure and reduced hepatic steatosis and adiposity in mice subjected to diet-induced obesity . This compound also influences the bile acid-TGR5-GLP-1 axis, which plays a crucial role in glucose metabolism and insulin secretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. For example, this compound has been shown to be effectively delivered to the lumen of intrahepatic bile ducts, where it stimulates the apical side of ciliated cholangiocytes . This targeted distribution is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is localized to multiple subcellular compartments, including the apical plasma, ciliary, and nuclear membranes of cholangiocytes . This localization determines the functional response of cells to bile acid signaling, with TGR5 agonists inducing different effects in ciliated and nonciliated cells. This compound’s ability to modulate mitochondrial dynamics and autophagy further highlights its importance in maintaining cellular homeostasis .
Preparation Methods
INT-777 is synthesized through a semi-synthetic route. The process involves the modification of natural bile acids. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired modifications. Industrial production methods for this compound are designed to ensure high purity and yield, often exceeding 98% .
Chemical Reactions Analysis
INT-777 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
INT-777 has a wide range of scientific research applications:
Neurology: This compound has been shown to promote peripheral nerve regeneration by activating the cAMP-dependent protein kinase A pathway in Schwann cells. .
Endocrinology and Metabolism: this compound is involved in regulating glucose homeostasis and energy expenditure.
Inflammation and Immunology: This compound has anti-inflammatory properties, reducing neuroinflammation and microglial activation in various disease models
Cardiovascular Research: This compound has been studied for its potential to reduce atherosclerosis and improve cardiovascular health by modulating lipid metabolism.
Comparison with Similar Compounds
INT-777 is unique among TGR5 agonists due to its specific modifications, which confer high potency and selectivity for the TGR5 receptor. Similar compounds include:
Lithocholic acid (LCA): Another TGR5 agonist, but with lower potency compared to this compound.
6-ethyl-23(S)-methylcholic acid (S-EMCA): A closely related compound with similar modifications but different biological activities.
Betulinic acid: A natural compound with TGR5 agonist activity, but less selective and potent than this compound.
This compound stands out due to its high efficacy in activating TGR5 and its broad range of therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-IRRLEISYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199796-29-6 | |
Record name | INT 777 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INT-777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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